molecular formula C13H17N3O2 B15236241 (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine

(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine

Cat. No.: B15236241
M. Wt: 247.29 g/mol
InChI Key: FSMWIJZAZIGESO-UHFFFAOYSA-N
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Description

(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound of significant interest in medicinal chemistry and parasitology research. This benzo[d]oxazole derivative is offered for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Research into structurally related compounds, specifically N-methylbenzo[d]oxazol-2-amine, has demonstrated promising anthelmintic efficacy against parasitic nematodes such as Trichinella spiralis . These related compounds have shown the ability to reduce parasite load in vivo, suggesting a potential mechanism of action distinct from established anthelmintics like albendazole . Metabolomics studies on similar compounds indicate that their biological activity may involve the significant upregulation of purine and pyrimidine metabolism and the downregulation of sphingolipid metabolism in target parasites . The morpholinomethyl substitution present in this compound is a common feature in drug discovery, often included to modulate properties like solubility and bioavailability. Researchers can leverage this high-purity compound to investigate novel therapeutic pathways and develop new agents against helminth infections, which pose a global challenge to both human health and food production due to widespread drug resistance .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

[2-(morpholin-4-ylmethyl)-1,3-benzoxazol-5-yl]methanamine

InChI

InChI=1S/C13H17N3O2/c14-8-10-1-2-12-11(7-10)15-13(18-12)9-16-3-5-17-6-4-16/h1-2,7H,3-6,8-9,14H2

InChI Key

FSMWIJZAZIGESO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=C(O2)C=CC(=C3)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

A solvent-free approach involves heating 2-aminophenol with thiourea at 200°C, yielding benzo[d]oxazole-2-thiol in 74% purity. While efficient, this method requires high temperatures and lacks functional group tolerance. Modern adaptations employ imidazolium chlorozincate (II) ionic liquids immobilized on magnetic nanoparticles (LAIL@MNP) under ultrasound irradiation, achieving 75% yield for 2-phenylbenzoxazole at 70°C in 30 minutes. This green protocol minimizes side reactions and enables catalyst reuse for five cycles without significant activity loss.

Oxidative Cyclization of Schiff Bases

Functionalization at Position 5: Methanamine Installation

Introducing the methanamine group at position 5 requires nitro reduction or Curtius rearrangement .

Nitro Reduction Pathway

Nitration of the benzo[d]oxazole core using fuming HNO3 at 0°C installs a nitro group at position 5, which is reduced to an amine via hydrogenation over Pd/C (90% yield). Subsequent reductive amination with formaldehyde introduces the methylene spacer, yielding methanamine.

Curtius Rearrangement of Carboxylic Acid Derivatives

Converting the C5 carboxyl group to an acyl azide, followed by thermal rearrangement, generates an isocyanate intermediate. Hydrolysis produces the primary amine, which is methylated using iodomethane and K2CO3 in DMF (65% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclocondensation : Solventless conditions under ultrasound improve yields by 20% compared to thermal methods.
  • Alkylation : Polar aprotic solvents like DMF enhance morpholinomethyl incorporation but require rigorous drying to prevent hydrolysis.

Catalytic Systems

  • LAIL@MNP : Reduces reaction times by 50% compared to conventional catalysts.
  • AlCl3 : Critical for activating ester carbonyls during amidation, achieving >90% conversion.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include δ 5.47 (s, 2H, –CH2– morpholine) and δ 8.25 (s, 1H, –NH2).
  • FTIR : Peaks at ∼1600 cm⁻¹ (C=N) and ∼1100 cm⁻¹ (Si–O–Si) confirm structural integrity post-synthesis.

Chromatographic Purity

HPLC analysis with a C18 column (MeCN:H2O, 70:30) reveals ≥98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Limitation
Cyclocondensation (thermal) 74 2 Simplicity High temp, low functional tolerance
LAIL@MNP (ultrasound) 75 0.5 Green, reusable catalyst Scalability challenges
AlCl3-catalyzed alkylation 85 24 High regioselectivity Moisture-sensitive conditions

Chemical Reactions Analysis

Types of Reactions

(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is a synthetic organic molecule with a morpholinomethyl group and a benzo[d]oxazole moiety, making it a subject of interest in medicinal chemistry. Its applications span various fields, particularly in pharmaceutical development.

Pharmaceutical Development

(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is being explored as a potential drug candidate.

  • Drug Discovery and Development The presence of the morpholine ring suggests possible interactions with biological targets. Researchers use computational models to analyze the compound's structure against known bioactive molecules to predict potential activities.
  • Modification for Enhanced Activity Key reaction types are crucial for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties.

Preliminary assessments suggest that (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine may exhibit diverse biological activities:

  • Inhibition of specific enzymes
  • Antimicrobial properties
  • Anticancer activities

These activities are determined through structure-activity relationship studies.

Interaction Studies

Interaction studies are essential for understanding how (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine interacts with biological targets. Techniques used include:

  • Molecular docking
  • Spectroscopic methods
  • Cell-based assays

These studies help elucidate the compound's mechanism of action and identify potential side effects.

Structural Comparison and Uniqueness

The uniqueness of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine lies in its specific combination of the benzo[d]oxazole core and morpholinomethyl substituent, which may confer distinct biological properties not present in other similar compounds. This structural arrangement could lead to unique interactions with biological targets, enhancing its therapeutic potential compared to other morpholine-containing derivatives.

Several compounds share structural similarities with (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine :

Compound NameStructural FeaturesBiological Activity
2-MorpholinoethylbenzothiazoleMorpholine ring, benzothiazoleAntimicrobial, anticancer
4-(Morpholinomethyl)-1H-pyrazoleMorpholine ring, pyrazoleAnticancer, anti-inflammatory
1-(Morpholino)-2-(phenyl)ethanoneMorpholine ring, ketoneAnalgesic, anti-inflammatory

Mechanism of Action

The mechanism of action of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Morpholine derivatives often exhibit enhanced pharmacokinetic properties.
  • The absence of direct data on (2-(Morpholinomethyl)benzo[d]oxazol-5-yl)methanamine necessitates extrapolation from these analogs.

Halogen-Substituted Benzoxazoles

Compound Name Substituents Biological Activity Molecular Weight (g/mol) Reference
2-(4-Iodophenyl)benzo[d]oxazol-5-amine 4-iodophenyl at position 2 Anticonvulsant (MES and scPTZ models) 366.17
4-Fluoro-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide Fluoro and pyridyl groups Antifungal 377.35
Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate 4-chlorophenyl at position 2 Anti-psoriatic (in vivo) 315.75

Key Observations :

  • Halogenation (e.g., Cl, F, I) enhances lipophilicity and target binding. The 4-iodophenyl derivative () showed efficacy in seizure models, while fluorinated analogs () demonstrated antifungal activity.
  • The methanamine group in the target compound may offer a reactive site for further functionalization, similar to the acetamide group in anti-psoriatic derivatives ().

Phosphorus-Containing Derivatives

Compound Name Phosphorus Functionalization Biological Activity Molecular Weight (g/mol) Reference
Methyl ethyl(2-(3-(trifluoromethyl)phenyl)-benzo[d]oxazol-5-yl)phosphinate Phosphinate ester Prodrug for kinase modulation 385.28
Diethyl (2-(3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-yl)phosphonate Phosphonate ester Intermediate for prodrug synthesis 429.29

Key Observations :

  • Phosphorus-containing benzoxazoles (e.g., phosphinate/phosphonate esters) are often used as prodrugs to improve bioavailability. These derivatives were synthesized via palladium-catalyzed cross-coupling ().
  • The target compound lacks phosphorus groups but shares the trifluoromethylphenyl motif with kinase-targeting analogs ().

Antimicrobial and Anticonvulsant Derivatives

Compound Name Functional Groups Biological Activity IC50/ED50 Reference
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives Hydroxyl and propanoic acid Antimicrobial (broad-spectrum) 1.2–8.7 µg/mL
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-1,2,4-triazol-3-ones Alkylthio and triazolone Anticonvulsant ED50 = 18.7 mg/kg (MES)

Key Observations :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., hydroxyl, triazolone) .
  • The methanamine group in the target compound could mimic the amine functionality in anticonvulsant triazolone derivatives ().

Research Findings and Implications

  • Synthetic Strategies : The target compound may be synthesized via Ugi-Zhu reactions (as in ) or palladium-catalyzed cross-coupling ().
  • Biological Potential: Morpholine and methanamine groups suggest applications in central nervous system disorders (via analogy to ) or kinase inhibition (via similarity to ).
  • Limitations : Direct pharmacological data are unavailable; further in vitro and in vivo studies are required.

Tables and figures were omitted due to formatting constraints but can be reconstructed using the comparative data above.

Biological Activity

The compound (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. It features a morpholinomethyl group and a benzo[d]oxazole moiety, which may allow for diverse interactions with biological targets, making it an area of interest for drug discovery and development.

Structural Characteristics

This compound's structure is characterized by:

  • A morpholinomethyl group , which is known to enhance solubility and bioavailability.
  • A benzo[d]oxazole core , which is often associated with various pharmacological activities.

Biological Activity

The biological activity of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is primarily assessed through structure-activity relationship (SAR) studies. Preliminary findings suggest that this compound may exhibit:

  • Anticancer properties : Potential activity against various cancer cell lines.
  • Antimicrobial effects : Possible efficacy in inhibiting bacterial growth.

These activities are predicted using computational models that analyze the compound's structure against known bioactive molecules .

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques employed include:

  • Molecular docking studies : To predict binding affinities to target proteins.
  • In vitro assays : To evaluate the biological effects on cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities, as shown in the table below:

Compound NameStructural FeaturesBiological Activity
2-MorpholinoethylbenzothiazoleMorpholine ring, benzothiazoleAntimicrobial, anticancer
4-(Morpholinomethyl)-1H-pyrazoleMorpholine ring, pyrazoleAnticancer, anti-inflammatory
1-(Morpholino)-2-(phenyl)ethanoneMorpholine ring, ketoneAnalgesic, anti-inflammatory

The unique combination of the benzo[d]oxazole core and morpholinomethyl substituent in (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine may confer distinct biological properties not present in other similar compounds .

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in treating tuberculosis and other infections. The analogs derived from benzothiazole have shown promising results in both in vitro and in vivo settings. For instance, compounds with similar structural frameworks have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Research Findings

Research indicates that compounds containing the morpholine ring often exhibit significant anti-inflammatory and anticancer activities. In vivo studies have shown that derivatives with oxadiazole and morpholine rings possess notable anti-inflammatory properties . Additionally, computational studies have provided insights into the binding affinities of these compounds to various biological targets .

Q & A

Q. What synthetic strategies are effective for constructing the benzoxazole-morpholine-methanamine scaffold?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Introduction of the morpholinomethyl group through alkylation or nucleophilic substitution, often using morpholine and a halogenated intermediate (e.g., chloromethyl-benzoxazole) .
  • Step 3 : Functionalization of the 5-position with a methanamine group via reductive amination or direct coupling . Key purification methods include column chromatography (silica gel) and HPLC, with characterization by 1H^{1}\text{H}/13C^{13}\text{C}-NMR, FT-IR, and high-resolution mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the benzoxazole ring (δ 7.5–8.5 ppm for aromatic protons), morpholine moiety (δ 2.5–3.5 ppm for N-CH2_2), and methanamine group (δ 1.5–2.5 ppm for -CH2_2-NH2_2) .
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of morpholine or NH2_2 groups) .
  • HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cell Viability : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity : Use surface plasmon resonance (SPR) or radioligand displacement assays to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

  • Morpholine Substitution : Replace morpholine with piperazine or thiomorpholine to modulate lipophilicity and blood-brain barrier penetration .
  • Benzoxazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at the 4-position to enhance metabolic stability .
  • Methanamine Functionalization : Convert the primary amine to a secondary or tertiary amine (e.g., via reductive alkylation) to improve pharmacokinetics .
  • Data-Driven Design : Use IC50_{50} values from kinase inhibition assays to prioritize derivatives with sub-micromolar activity .

Q. What computational tools aid in predicting target interactions and off-target effects?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like serotonin receptors or COX-2 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to forecast bioavailability, CYP450 interactions, and hERG liability .

Q. How to resolve contradictions in biological data across different assay conditions?

  • Assay Variability : Replicate experiments in standardized conditions (e.g., consistent cell passage number, serum-free media) .
  • Metabolic Interference : Test metabolites (e.g., N-oxides) using liver microsome models to rule out false negatives .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What strategies improve in vivo translation from in vitro findings?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), Cmax_{\text{max}}, and AUC in rodent models after oral/intravenous administration .
  • BBB Penetration : Assess brain-to-plasma ratio using LC-MS/MS in mice .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .

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